

An In-depth Technical Guide to the Chemical Structure and Bonding of Oxalyldihydrazide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oxalyldihydrazide

Cat. No.: B021567

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, and key experimental data for **oxalyldihydrazide** ($C_2H_6N_4O_2$). It is intended to serve as a core reference for professionals in chemical research and drug development.

Molecular Structure and Bonding

Oxalyldihydrazide, with the chemical formula $NH_2NHCOCOCONHNH_2$, is a symmetrical molecule derived from oxalic acid and hydrazine.^[1] At its core is a central carbon-carbon single bond connecting two carbonyl groups. Each carbonyl carbon is, in turn, bonded to the nitrogen atom of a hydrazide functional group (-CONHNH₂).

Conformation and Crystallography

In the solid state, the N-N-C-C-N-N backbone of **oxalyldihydrazide** predominantly adopts a planar trans-trans-trans conformation. The molecule is known to exhibit significant polymorphism, meaning it can crystallize into multiple different crystal structures (polymorphs). At least five distinct polymorphs have been identified, differing in the rotational orientation of the terminal -NH₂ groups relative to the molecular backbone. This conformational flexibility gives rise to a variety of complex hydrogen-bonding networks.^[2]

Hydrogen Bonding and Supramolecular Chemistry

The **oxalyldihydrazide** molecule contains four hydrogen bond donor sites (two -NH and two -NH₂ groups) and four potential hydrogen bond acceptor sites (two carbonyl oxygens and two primary amine nitrogens). This abundance of donor and acceptor sites leads to the formation of extensive and varied intermolecular hydrogen-bonding arrangements, which are fundamental to the structure and stability of its different crystalline polymorphs.[\[2\]](#) This rich hydrogen-bonding capability also makes it a valuable building block in supramolecular chemistry and crystal engineering.

Coordination Chemistry

As a ligand, **oxalyldihydrazide** can coordinate with metal ions. It typically acts as a neutral bidentate or tetradentate chelating agent, binding to metal centers through the carbonyl oxygen atoms and the terminal amine nitrogen atoms. This chelating ability allows it to form stable complexes with various transition metals, including manganese, iron, copper, and nickel, making it relevant in the fields of coordination chemistry and materials science.[\[1\]](#)

Quantitative Data

The following tables summarize key quantitative data for **oxalyldihydrazide** based on crystallographic and spectroscopic analysis.

Crystallographic Data

Definitive crystal structure analysis has revealed several polymorphs of **oxalyldihydrazide**. The precise bond lengths and angles for each polymorph are available from the Cambridge Crystallographic Data Centre (CCDC).

Parameter	Description	Source
Formula	$C_2H_6N_4O_2$	[1]
Molar Mass	$118.096 \text{ g}\cdot\text{mol}^{-1}$	[1]
Polymorphs	At least five polymorphs have been structurally characterized.	[2]
CCDC Numbers	617205, 617206, 617207, 617208	[3]
Typical Bond Length (C-C)	~1.53 Å	Reference value
Typical Bond Length (C=O)	~1.23 Å	Reference value
Typical Bond Length (C-N)	~1.33 Å	Reference value
Typical Bond Length (N-N)	~1.42 Å	Reference value
Note: Specific, experimentally determined bond lengths and angles for each polymorph are detailed in the cited literature and corresponding CCDC entries. The values provided are typical for similar chemical environments.		

Spectroscopic Data

Spectroscopic analysis provides confirmation of the functional groups present in the molecule.

Table 2: Characteristic Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group	Intensity
3300 - 3200	N-H Stretch	Amine (-NH ₂) & Amide (-NH)	Strong, multiple bands
3050 - 2950	N-H Stretch	Amine (-NH ₂) & Amide (-NH)	Strong, multiple bands
1680 - 1640	C=O Stretch (Amide I)	Carbonyl (-CO)	Strong
1650 - 1580	N-H Bend	Amine (-NH ₂)	Medium
1570 - 1515	N-H Bend, C-N Stretch (Amide II)	Amide (-CONH)	Medium
1150 - 1050	N-N Stretch	Hydrazine (-NH-NH ₂)	Medium-Weak

Note: Peak positions are approximate and can be influenced by the sample state (solid, solution) and polymorphism due to variations in hydrogen bonding.[\[4\]](#)[\[5\]](#)

Table 3: Expected Nuclear Magnetic Resonance (NMR) Chemical Shifts

Experimental NMR data for **oxalyldihydrazide** is not widely available in the surveyed literature. The following are expected chemical shift ranges in a suitable solvent like DMSO-d₆ based on analogous structures.

Nucleus	Functional Group	Expected Chemical Shift (δ , ppm)	Notes
^1H	Amide (-CONH-)	9.0 - 10.5	Broad singlet, exchangeable with D_2O .
^1H	Amine (-NH ₂)	4.0 - 5.5	Broad singlet, exchangeable with D_2O .
^{13}C	Carbonyl (-CO-)	155 - 165	Quaternary carbon, expected to be a weak signal.

Experimental Protocols

The following sections detail standardized protocols for the synthesis and characterization of **oxalyldihydrazide**.

Synthesis of Oxalyldihydrazide

This protocol is based on the common method of reacting diethyl oxalate with hydrazine hydrate.[\[1\]](#)

Materials:

- Diethyl oxalate
- Hydrazine hydrate (80% solution in water)
- Ethanol (absolute)
- Deionized water

Procedure:

- In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a solution of hydrazine hydrate (e.g., 24 g, ~0.38 mol) in ethanol (100 mL).

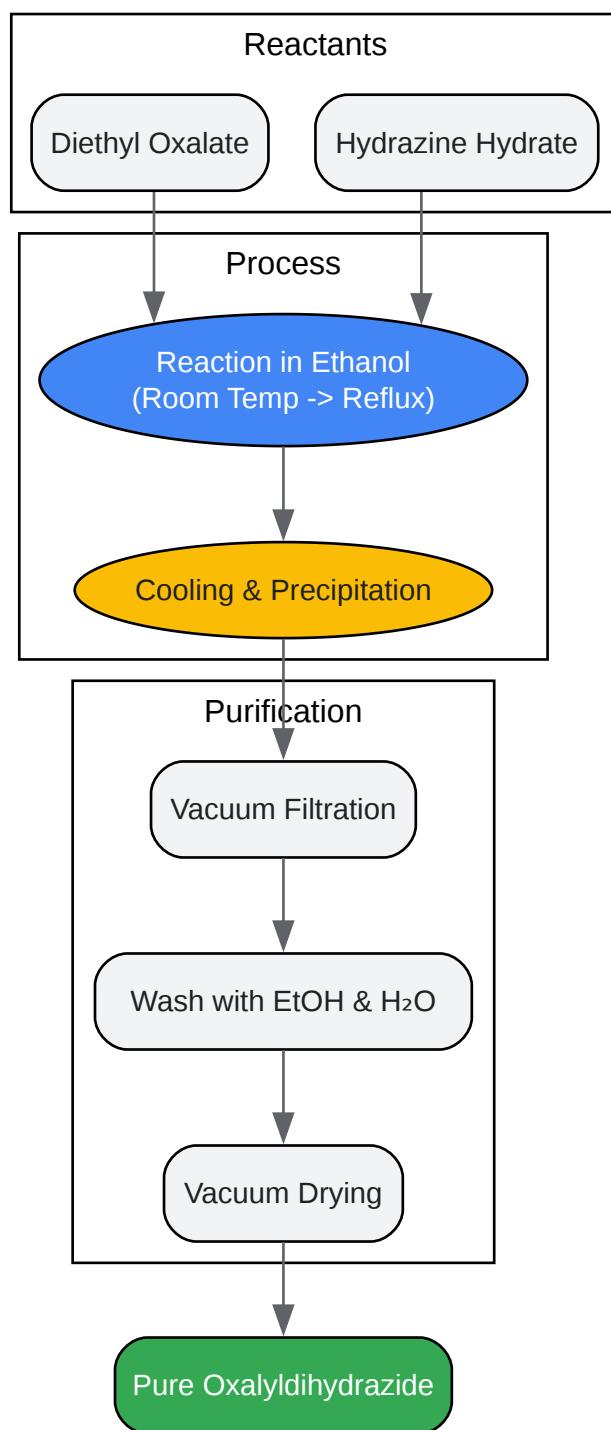
- While stirring at room temperature, add diethyl oxalate (e.g., 27 g, ~0.18 mol) dropwise to the hydrazine hydrate solution over a period of 30 minutes. The molar ratio of hydrazine hydrate to ester should be approximately 2.1:1.
- Upon addition, a white precipitate of **oxalyldihydrazide** will begin to form.
- After the addition is complete, gently heat the reaction mixture to reflux and maintain for 1 hour to ensure the reaction goes to completion.
- Cool the mixture to room temperature and then further cool in an ice bath for 30 minutes to maximize precipitation.
- Collect the white solid product by vacuum filtration using a Büchner funnel.
- Wash the filter cake thoroughly with cold ethanol (2 x 30 mL) and then with deionized water (2 x 30 mL) to remove unreacted starting materials and impurities.
- Dry the purified **oxalyldihydrazide** in a vacuum oven at 60-70 °C to a constant weight.

Characterization Protocols

3.2.1 Fourier-Transform Infrared (FT-IR) Spectroscopy

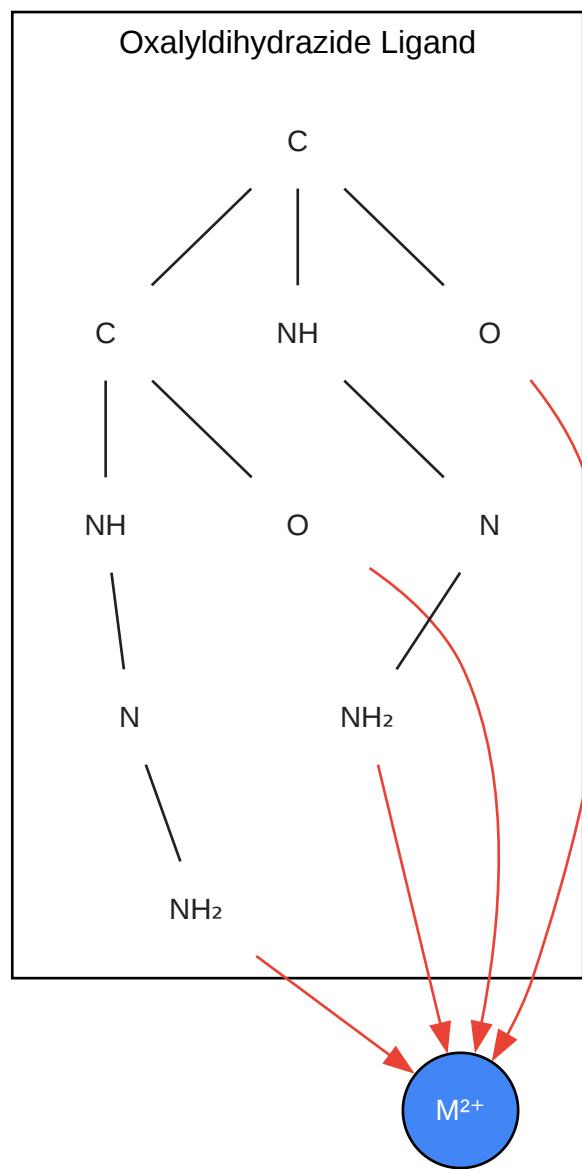
- Prepare a solid sample by mixing a small amount of dried **oxalyldihydrazide** (~1-2 mg) with dry potassium bromide (KBr, ~100 mg).
- Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Press the powder into a thin, transparent pellet using a hydraulic press.
- Record the FT-IR spectrum from 4000 to 400 cm^{-1} using a spectrometer.
- Analyze the spectrum for characteristic absorption bands corresponding to N-H, C=O, and N-N functional groups as listed in Table 2.

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

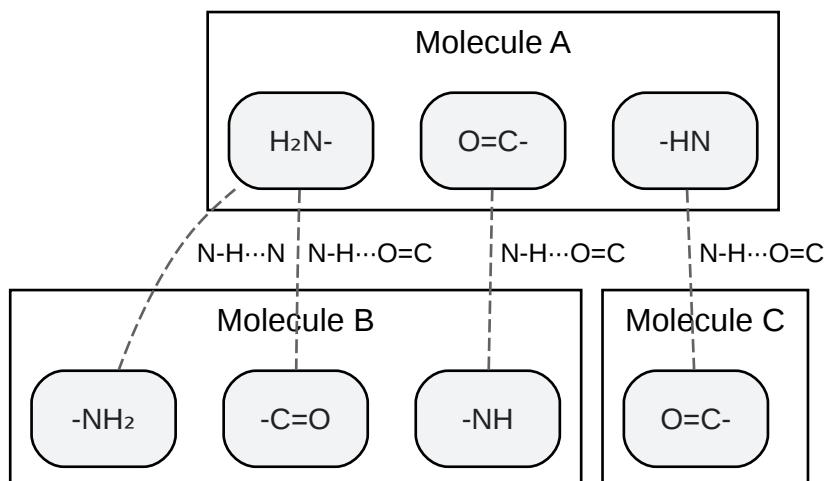

- Dissolve approximately 10-20 mg of **oxalyldihydrazide** in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
- Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- For ¹H NMR, a D₂O exchange experiment can be performed to confirm the assignment of labile N-H protons.
- Process the spectra and compare the chemical shifts to the expected values in Table 3.

3.2.3 Single-Crystal X-ray Diffraction

- Grow single crystals of **oxalyldihydrazide** suitable for diffraction. This is typically achieved by slow evaporation or cooling of a saturated solution in an appropriate solvent (e.g., water, ethanol-water mixtures).
- Mount a selected crystal on a goniometer head.
- Collect diffraction data at a controlled temperature (e.g., 100 K) using a single-crystal X-ray diffractometer.
- Process the diffraction data and solve the crystal structure using appropriate crystallographic software.
- Refine the structural model to obtain precise atomic coordinates, bond lengths, bond angles, and details of the hydrogen-bonding network.


Visualizations

The following diagrams illustrate key conceptual workflows and relationships for **oxalyldihydrazide**.


[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **oxalyldihydrazide**.

[Click to download full resolution via product page](#)

Caption: Tetradentate coordination of **oxalyldihydrazide** to a metal center.

[Click to download full resolution via product page](#)

Caption: Logical representation of intermolecular hydrogen bonds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Oxalyldihydrazide - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxalic acid, dihydrazide | C₂H₆N₄O₂ | CID 13826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. IR _2007 [uanlch.vscht.cz]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Bonding of Oxalyldihydrazide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b021567#oxalyldihydrazide-chemical-structure-and-bonding>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com